molecular formula C18H18FN3OS B607698 GNE-8324 CAS No. 1698901-76-6

GNE-8324

Cat. No.: B607698
CAS No.: 1698901-76-6
M. Wt: 343.4204
InChI Key: MKBFOAQLSFHEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

GNE-8324 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Biological Activity

GNE-8324 is a selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs), particularly those containing the GluN2A subunit. Its unique mechanism of action enhances synaptic NMDAR responses in inhibitory neurons while sparing excitatory neurons, making it a compound of significant interest in neuropharmacology. This article reviews the biological activity of this compound, focusing on its effects on neuronal function, potential therapeutic applications, and underlying mechanisms.

This compound selectively enhances the activity of NMDARs located on inhibitory neurons. Research indicates that this selective potentiation is not due to differences in NMDAR subunit composition but rather stems from higher ambient glutamate levels at synapses involving inhibitory neurons. This ambient glutamate facilitates NMDAR activation, leading to increased synaptic responses without affecting excitatory neurons directly .

Electrophysiological Effects

Studies have shown that this compound significantly increases both spontaneous and sound-evoked spiking in inhibitory neurons. In contrast, it reduces activity in excitatory neurons, leading to an improved signal-to-noise ratio (SNR) for auditory processing. For instance, infusion of this compound prior to noise exposure has been shown to prevent the onset of tinnitus and mitigate the reduction in GABAergic transmission associated with auditory stress .

Table 1: Summary of Electrophysiological Findings

Parameter Effect of this compound
Spontaneous spikingIncreased in inhibitory neurons
Sound-evoked spikingIncreased in inhibitory neurons
Excitatory neuron activityDecreased
Signal-to-noise ratio (SNR)Improved
Tinnitus preventionEffective when administered prior to noise exposure

Long-Term Effects

The long-term administration of this compound has been investigated to understand its sustained impact on neuronal activity. A study involving chronic treatment revealed minimal alterations in basic electrophysiological properties and gene expression related to GABAergic and glutamatergic neurons. However, significant changes were observed in the expression of cell adhesion molecules and potassium channels, suggesting that prolonged modulation of NMDARs may lead to homeostatic adjustments within neuronal circuits .

Case Study: Chronic Administration

In a controlled study, mice were treated with this compound for seven days. Electrophysiological recordings from parvalbumin (PV) interneurons indicated that while basic synaptic properties remained stable, long-term treatment resulted in enhanced synaptic plasticity markers, indicating potential for therapeutic applications in disorders characterized by impaired inhibition, such as schizophrenia and anxiety disorders .

Therapeutic Implications

Given its selective enhancement of inhibitory neuronal function, this compound holds promise for treating various neurological disorders where inhibitory signaling is compromised. The ability to enhance GABAergic transmission without affecting excitatory pathways may provide a novel approach for managing conditions like:

  • Tinnitus : By preventing the reduction in GABAergic function during auditory stress.
  • Schizophrenia : Potentially ameliorating cognitive deficits associated with impaired inhibition.
  • Anxiety Disorders : Enhancing inhibitory control may help regulate excessive excitatory activity linked to anxiety.

Properties

IUPAC Name

10-[(N-ethyl-4-fluoroanilino)methyl]-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-2-21(14-8-6-12(19)7-9-14)11-13-10-17(23)22-15-4-3-5-16(15)24-18(22)20-13/h6-10H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBFOAQLSFHEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=O)N2C3=C(CCC3)SC2=N1)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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